5-Bromo-2-(2-fluoroethoxy)aniline
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Overview
Description
5-Bromo-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 2-fluoroethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable aniline derivative with copper(II) bromide (CuBr2) in a solvent such as tetrahydrofuran (THF) to introduce the bromine atom . The fluoroethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluoroethoxy reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-(2-fluoroethoxy)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on minimizing waste and improving the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoroethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
5-Bromo-2-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The bromine and fluoroethoxy groups can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a fluoroethoxy group.
2-Bromo-5-fluoroaniline: Contains a bromine atom at the 2-position and a fluorine atom at the 5-position.
Uniqueness
5-Bromo-2-(2-fluoroethoxy)aniline is unique due to the presence of both bromine and fluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can result in unique interactions with biological targets and specific applications in synthetic chemistry.
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9BrFNO/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
OXOYUOLJJVIVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)OCCF |
Origin of Product |
United States |
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